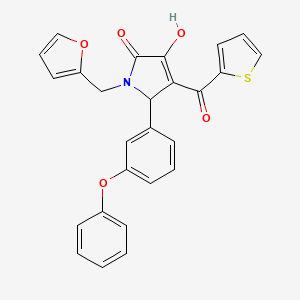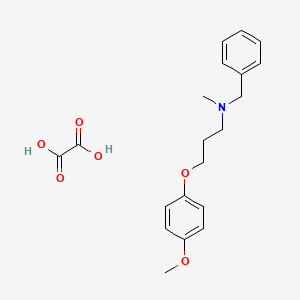![molecular formula C17H23Cl2NO5 B4041059 草酸 1-[3-(2,5-二氯苯氧基)丙基]-3-甲基哌啶](/img/structure/B4041059.png)
草酸 1-[3-(2,5-二氯苯氧基)丙基]-3-甲基哌啶
描述
科学研究应用
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
准备方法
The synthesis of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 2,5-dichlorophenol with 3-chloropropylamine to form 3-(2,5-dichlorophenoxy)propylamine. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
作用机制
The mechanism of action of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:
1-[3-(2,4-Dichlorophenoxy)propyl]-3-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-[3-(2,5-Dichlorophenoxy)propyl]-3-ethylpiperidine: This compound differs by having an ethyl group instead of a methyl group on the piperidine ring.
1-[3-(2,5-Dichlorophenoxy)propyl]-4-methylpiperidine: This compound has a different substitution position on the piperidine ring
The uniqueness of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid lies in its specific substitution pattern and the presence of the oxalic acid moiety, which may confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
1-[3-(2,5-dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-4-2-7-18(11-12)8-3-9-19-15-10-13(16)5-6-14(15)17;3-1(4)2(5)6/h5-6,10,12H,2-4,7-9,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFVQWNCAJWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-(2,6-Dimethylphenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4040989.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4040996.png)


![3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B4041016.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B4041021.png)
![methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B4041029.png)

![1-[4-(2-Methoxy-4-methylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041043.png)
![1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041045.png)
![10-bromo-3-(ethylthio)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4041051.png)

![methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4041072.png)
![1-[4-(3-bromophenoxy)butyl]-3-methylpiperidine oxalate](/img/structure/B4041082.png)
